

# Navigating the Toxicological Landscape of Disperse Red 86: An In-depth Technical Guide

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## Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459

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Disclaimer: This technical guide synthesizes the currently available toxicological and ecotoxicological data for Disperse Red 86. It is crucial to note that specific experimental data for this substance is limited in the public domain. Much of the assessment relies on data from structurally similar compounds and general knowledge of disperse dyes. This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.

## Introduction to Disperse Red 86

Disperse Red 86, with the chemical name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is an anthraquinone-based disperse dye. These dyes are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester and acetate. The toxicological profile of disperse dyes is of increasing interest due to their potential for human exposure through textiles and environmental release from manufacturing processes.

## Toxicological Profile of Disperse Red 86

Direct and quantitative toxicological data for Disperse Red 86 is scarce. However, regulatory assessments and safety data sheets provide some indications of its potential hazards.

According to the European Chemicals Agency (ECHA) and PubChem, Disperse Red 86 is classified with the following GHS hazard statements:

- H373: May cause damage to organs through prolonged or repeated exposure.
- H411: Toxic to aquatic life with long lasting effects.

A human health tier II assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicates that while there is limited data available for Disperse Red 86, the critical health concern for the group of N-substituted anthraquinone-based dyes is the potential for carcinogenic effects, based on a read-across approach from related compounds.[\[1\]](#)

A Safety Data Sheet for Disperse Red 86 explicitly states "no data available" for key ecotoxicological endpoints such as toxicity to fish, daphnia, algae, and microorganisms.

Due to the lack of specific data for Disperse Red 86, this guide will present toxicological and ecotoxicological data from structurally related Disperse Red dyes to provide context and an overview of the potential hazards associated with this class of compounds.

## Toxicological Data for Structurally Related Disperse Dyes

To illustrate the toxicological profile of dyes similar to Disperse Red 86, the following tables summarize available quantitative data for Disperse Red 1, Disperse Red 11, and Disperse Red 13.

Table 1: Acute Toxicity Data for Selected Disperse Red Dyes

Dye	Test Organism	Route of Exposure	Endpoint	Value	Reference
Disperse Red 11	Rat (female)	Oral	LD50	> 5 g/kg bw	<a href="#">[2]</a>
Disperse Red 11	Rat (male)	Oral	LD50	0.7 - 1.0 g/kg bw	<a href="#">[2]</a>
Disperse Red 11	Rat	Dermal	LD50	> 5 g/kg bw	<a href="#">[2]</a>
Disperse Red 11	Rabbit	Dermal	LD50	> 2 g/kg bw	<a href="#">[2]</a>

Table 2: Ecotoxicity Data for Selected Disperse Red Dyes

Dye	Test Organism	Test Type	Endpoint	Value	Reference
Disperse Red 1	Daphnia similis	Acute	EC50	1800 ng/L	<a href="#">[3]</a>
Disperse Red 1	Daphnia similis	Chronic	PNEC	60 ng/L	<a href="#">[3]</a>

## Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies of disperse dyes are crucial for data interpretation and replication. Below are generalized methodologies based on studies of related Disperse Red dyes.

### Acute Oral Toxicity (based on OECD Guideline 423)

A common method for assessing acute oral toxicity is the Acute Toxic Class Method.

Experimental Workflow:

Caption: Workflow for an acute oral toxicity study.

- **Test Animals:** Healthy, young adult rats of a single strain are used. Animals are acclimatized to the laboratory conditions for at least 5 days.
- **Dosing:** The test substance (e.g., Disperse Red 11) is administered in a single oral dose via gavage. A stepwise procedure is used with a starting dose, and subsequent dosing depends on the outcome of the previous dose level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.
- **Necropsy:** At the end of the observation period, all animals are subjected to a gross necropsy.
- **Endpoint:** The Lethal Dose 50 (LD50) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

## Aquatic Toxicity with *Daphnia* sp. (based on OECD Guideline 202)

This test evaluates the acute immobilization of *Daphnia*.

Experimental Workflow:

Caption: Workflow for an acute *Daphnia* sp. toxicity test.

- **Test Organism:** Young daphnids (*Daphnia magna* or *Daphnia similis*), less than 24 hours old at the start of the test, are used.
- **Test Solutions:** A series of concentrations of the test substance in a suitable medium are prepared. A control group without the test substance is also included.
- **Exposure:** Daphnids are exposed to the test concentrations for a period of 48 hours.
- **Observation:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

- **Endpoint:** The median effective concentration (EC50) is calculated, which is the concentration of the test substance that immobilizes 50% of the daphnids within the observation period.

## Potential Signaling Pathways of Toxicity

The exact mechanisms of toxicity for Disperse Red 86 are not elucidated. However, for anthraquinone-based compounds, a potential mechanism of carcinogenicity involves metabolic activation and the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.

Hypothesized Signaling Pathway for Anthraquinone-Induced Genotoxicity:

Caption: Potential pathway for anthraquinone-induced genotoxicity.

This proposed pathway suggests that after entering the body, the anthraquinone structure of Disperse Red 86 could be metabolically activated, leading to the formation of reactive intermediates. These intermediates can then induce the production of ROS, causing oxidative stress and subsequent damage to DNA. This DNA damage can trigger cellular responses such as cell cycle arrest or apoptosis, or if not repaired, may lead to mutations and potentially carcinogenesis.

## Conclusion and Future Directions

The available data on the toxicological and ecotoxicological effects of Disperse Red 86 are limited, necessitating a cautious approach to its handling and disposal. The GHS classifications indicate potential for organ damage with repeated exposure and long-term aquatic toxicity. The primary concern, based on read-across from similar anthraquinone dyes, is its potential carcinogenicity.

To provide a comprehensive risk assessment, further research is imperative. Key data gaps that need to be addressed include:

- Acute and chronic toxicity studies in mammalian models to determine specific target organs and no-observed-adverse-effect levels (NOAELs).

- Genotoxicity and carcinogenicity studies specifically for Disperse Red 86 to confirm or refute the concerns raised by read-across data.
- Ecotoxicity studies to determine the acute and chronic effects on a range of aquatic organisms (fish, algae) to better characterize its environmental risk.
- Studies on the environmental fate and degradation of Disperse Red 86 to understand its persistence and potential for bioaccumulation.

A deeper understanding of the toxicological profile of Disperse Red 86 is essential for ensuring the safety of workers, consumers, and the environment.

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